(S)-Thalidomide is derived from a racemic mixture of thalidomide, which includes both the (R) and (S) enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic effects observed in clinical applications. Thalidomide can be synthesized from glutamine or phthalic anhydride through various chemical processes that allow for the selective formation of the (S) form.
The synthesis of (S)-Thalidomide can be achieved through several methods:
(S)-Thalidomide has a molecular formula of C13H10N2O4 and a molecular weight of 258.23 g/mol. The structure features a phthalimide ring system attached to a glutarimide moiety. The specific stereochemistry at the chiral center significantly influences its biological activity.
(S)-Thalidomide undergoes various chemical reactions relevant to its functionality:
The mechanism by which (S)-Thalidomide exerts its effects involves multiple pathways:
(S)-Thalidomide has been repurposed for several scientific uses:
(S)-Thalidomide and its enantiomer (R)-thalidomide were first synthesized in 1954 by Wilhelm Kunz and Herbert Keller at Chemie Grünenthal in Germany. The compound, chemically designated as α-(N-phthalimido)glutarimide, was developed as a derivative of glutamic acid during research exploring novel sedatives. Initial pharmacological profiling indicated potent hypnotic effects without the respiratory depression or high addiction potential associated with barbiturates, positioning it as a "safe" alternative [1] [4] [10].
Table 1: Key Properties of Racemic Thalidomide at Introduction (1957)
Property | Observation | Significance |
---|---|---|
Acute Toxicity (LD₅₀) | Not established in rodents | Marketed as "non-toxic" |
Teratogenicity Screening | Not performed on pregnant models | Critical oversight |
Formulations | Tablets, syrups, suppositories | Wide accessibility |
Regulatory Status (1957) | Over-the-counter (Germany) | No prescription required |
By 1957, thalidomide (marketed as Contergan in Germany and Distaval in the UK) was approved in 46 countries. Its anti-emetic properties, though not formally indicated by Grünenthal, led physicians to prescribe it off-label for morning sickness, accelerating fetal exposure [6] [10].
Between 1958–1961, pediatricians Widukind Lenz (Germany) and William McBride (Australia) independently correlated thalidomide use during pregnancy with severe congenital malformations. McBride observed a 20% incidence of limb defects in newborns at Sydney’s Crown Street Hospital, while Lenz documented >5,000 cases in Germany [1] [2] [6].
Global epidemiological studies confirmed:
Table 2: Spectrum of Thalidomide-Induced Teratogenicity
Affected System | Malformation Types | Frequency |
---|---|---|
Musculoskeletal | Phocomelia, Amelia, Syndactyly | 95% |
Sensory Organs | Microtia, Anotia, Ocular coloboma | 50% |
Cardiovascular | Ventricular septal defects, Tetralogy of Fallot | 30% |
Neurological | Facial palsy, Autism spectrum disorder | 15% |
The disaster peaked in 1961 when thalidomide was withdrawn globally, though delayed regulatory actions in some regions extended exposures [3] [6] [10].
In 1979, Blaschke and colleagues proposed enantioselective teratogenicity using chiral chromatography. Their in vitro studies suggested:
However, subsequent research invalidated clinical applications of this dichotomy:
Figure: Racemization Mechanism of Thalidomide Enantiomers
(S)-Thalidomide ⇌ [Non-chiral intermediate] ⇌ (R)-Thalidomide ↑ Acid/Base-catalyzed hydrolysis
Modern studies confirm cereblon binding—the teratogenic mechanism—occurs with both enantiomers [5] [8].
The thalidomide tragedy instigated transformative regulatory frameworks:
Table 3: Global Regulatory Milestones Triggered by Thalidomide
Year | Policy/System | Key Requirement |
---|---|---|
1962 | Kefauver-Harris Amendments | Preclinical teratology studies |
1965 | WHO Drug Monitoring | International pharmacovigilance databases |
1968 | UK Medicines Act | Licensing authority for new drugs |
1998 | FDA STEPS Program | Patient/provider education + registries |
These reforms emphasized species-diverse teratogenicity testing and enantiomer-specific pharmacokinetics in drug development [1] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7